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Compound of Interest

Compound Name: Phenoxyacetic anhydride

Cat. No.: B081273 Get Quote

Introduction

Acylation is a fundamental chemical transformation in organic synthesis involving the addition

of an acyl group to a compound. This process is crucial for the formation of esters and amides,

which are pivotal functional groups in numerous pharmaceuticals, agrochemicals, and

materials. Acid anhydrides are highly effective acylating agents due to their enhanced reactivity

compared to carboxylic acids. Phenoxyacetic anhydride, specifically, serves as a reagent to

introduce the phenoxyacetyl group, a key structural motif in various biologically active

molecules. These application notes provide detailed protocols for the synthesis of

phenoxyacetic anhydride and its subsequent use in the acylation of a primary amine.

Application Note 1: Synthesis of Phenoxyacetic
Anhydride
This protocol details the preparation of phenoxyacetic anhydride from phenoxyacetic acid.

The method is based on the reaction of the corresponding carboxylate salt with phenoxyacetyl

chloride, which is generated in situ from phenoxyacetic acid and thionyl chloride.

Experimental Protocol: Synthesis of Phenoxyacetic Anhydride

Materials and Reagents:

Phenoxyacetic acid
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Thionyl chloride (SOCl₂)

Pyridine

Anhydrous diethyl ether

Sodium hydroxide (NaOH)

Round-bottom flasks

Reflux condenser with a drying tube (CaCl₂)

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

Preparation of Sodium Phenoxyacetate:

In a 250 mL beaker, dissolve 15.2 g (0.1 mol) of phenoxyacetic acid in 100 mL of water

containing 4.0 g (0.1 mol) of sodium hydroxide.

Gently heat the solution to ensure complete dissolution.

Evaporate the water under reduced pressure using a rotary evaporator to obtain the dry

sodium phenoxyacetate salt.

Preparation of Phenoxyacetyl Chloride:

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

place 15.2 g (0.1 mol) of phenoxyacetic acid.

Slowly add 11.9 g (7.3 mL, 0.1 mol) of thionyl chloride to the flask in a fume hood.

Add a few drops of pyridine as a catalyst.
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Heat the mixture gently under reflux for 1 hour. The reaction is complete when the

evolution of HCl and SO₂ gases ceases.

Allow the mixture to cool to room temperature. Distill the excess thionyl chloride under

reduced pressure. The remaining crude liquid is phenoxyacetyl chloride.

Synthesis of Phenoxyacetic Anhydride:

Suspend the prepared sodium phenoxyacetate (0.1 mol) in 100 mL of anhydrous diethyl

ether in a 500 mL round-bottom flask equipped with a magnetic stirrer.

Cool the suspension in an ice bath.

Slowly add the crude phenoxyacetyl chloride (0.1 mol) dropwise to the stirred suspension.

After the addition is complete, allow the mixture to warm to room temperature and stir for

an additional 2-3 hours.

Filter the reaction mixture to remove the sodium chloride precipitate.

Wash the filtrate with a small amount of cold water in a separatory funnel to remove any

remaining salt.

Dry the ether layer over anhydrous sodium sulfate.

Evaporate the diethyl ether under reduced pressure to yield phenoxyacetic anhydride as

a solid. The product can be further purified by recrystallization from a suitable solvent like

a mixture of diethyl ether and petroleum ether.

Workflow for the Synthesis of Phenoxyacetic Anhydride
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Caption: Workflow for the synthesis of phenoxyacetic anhydride.
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Application Note 2: Acylation of Benzylamine with
Phenoxyacetic Anhydride
This protocol describes the synthesis of N-benzyl-2-phenoxyacetamide via the acylation of

benzylamine using phenoxyacetic anhydride. This reaction is a classic example of

nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic

carbonyl carbon of the anhydride.

Experimental Protocol: Synthesis of N-benzyl-2-phenoxyacetamide

Materials and Reagents:

Phenoxyacetic anhydride

Benzylamine

Dioxane (as solvent)

5% Hydrochloric acid (HCl)

5% Sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Melting point apparatus

Procedure:
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Reaction Setup:

In a 100 mL round-bottom flask, dissolve 2.86 g (0.01 mol) of phenoxyacetic anhydride
in 40 mL of dioxane.

Equip the flask with a magnetic stir bar.

Addition of Amine:

In a separate container, prepare a solution of 1.07 g (1.08 mL, 0.01 mol) of benzylamine in

10 mL of dioxane.

Slowly add the benzylamine solution dropwise to the stirred solution of phenoxyacetic
anhydride at room temperature.

Upon addition, a slight exotherm may be observed. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Reaction and Workup:

Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates

the consumption of the starting materials.

Pour the reaction mixture into a separatory funnel containing 100 mL of water.

Wash the aqueous mixture sequentially with:

50 mL of 5% HCl to remove any unreacted benzylamine.

50 mL of 5% NaHCO₃ to remove the phenoxyacetic acid byproduct.

50 mL of brine.

Extract the aqueous layer with 3 x 50 mL portions of diethyl ether or ethyl acetate.

Combine the organic extracts.

Isolation and Purification:
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Dry the combined organic layer over anhydrous magnesium sulfate.

Filter off the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude

product.

The crude N-benzyl-2-phenoxyacetamide can be purified by recrystallization from

aqueous methanol or ethanol to yield a crystalline solid.

Characterization:

Determine the melting point of the purified product. The literature value for N-benzyl-2-

phenoxyacetamide is 82-83°C.

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR

spectroscopy if desired.

Quantitative Data
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Parameter Value Notes

Reactants

Phenoxyacetic Anhydride 2.86 g (0.01 mol) Acylating Agent

Benzylamine 1.07 g (0.01 mol) Nucleophile

Molar Ratio (Anhydride:Amine) 1:1

Product

Product Name N-benzyl-2-phenoxyacetamide

Molecular Formula C₁₅H₁₅NO₂

Molecular Weight 241.29 g/mol

Theoretical Yield 2.41 g Assuming 100% conversion

Reported Melting Point 82-83 °C
A key parameter for product

identification

Byproduct

Byproduct Name Phenoxyacetic acid Removed during basic wash

Experimental Workflow for Acylation of Benzylamine
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Caption: Experimental workflow for the synthesis of N-benzyl-2-phenoxyacetamide.
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To cite this document: BenchChem. [Application Notes and Protocols for Acylation Reactions
Using Phenoxyacetic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081273#experimental-setup-for-phenoxyacetic-
anhydride-acylation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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